molecular formula C19H24Cl2N4O5S B12703555 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- CAS No. 115906-54-2

1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-

Cat. No.: B12703555
CAS No.: 115906-54-2
M. Wt: 491.4 g/mol
InChI Key: UWVRFEVFYZRBPD-UHFFFAOYSA-N
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Description

1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the nitro, methyl, and other substituents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hazardous reagents. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms in the dichloropropyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro and imidazole groups can participate in hydrogen bonding and electrostatic interactions, while the dichloropropyl and pentyloxy groups may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole, 4-nitro-2-methyl-5-((2,3-dichloropropyl)thio)-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-
  • 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(butyloxy)phenyl)methyl)-
  • 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(hexyloxy)phenyl)methyl)-

Uniqueness

The uniqueness of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and dichloropropyl groups allows for versatile chemical modifications, while the pentyloxy group enhances its lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

115906-54-2

Molecular Formula

C19H24Cl2N4O5S

Molecular Weight

491.4 g/mol

IUPAC Name

5-(2,3-dichloropropylsulfanyl)-2-methyl-4-nitro-1-[(3-nitro-4-pentoxyphenyl)methyl]imidazole

InChI

InChI=1S/C19H24Cl2N4O5S/c1-3-4-5-8-30-17-7-6-14(9-16(17)24(26)27)11-23-13(2)22-18(25(28)29)19(23)31-12-15(21)10-20/h6-7,9,15H,3-5,8,10-12H2,1-2H3

InChI Key

UWVRFEVFYZRBPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CN2C(=NC(=C2SCC(CCl)Cl)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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